molecular formula C14H16Cl2N2O B2692438 N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine CAS No. 1158267-92-5

N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine

Cat. No.: B2692438
CAS No.: 1158267-92-5
M. Wt: 299.2
InChI Key: JOIOHIWHDSITID-UHFFFAOYSA-N
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Description

Historical Development in Histamine Receptor Pharmacology

The discovery of clobenpropit is inextricably linked to advances in histamine receptor biology. Histamine receptors, classified into four subtypes (H1–H4), regulate diverse physiological processes, from neurotransmission to immune responses. The H3 receptor, identified in 1983, initially garnered attention for its presynaptic autoreceptor function in modulating histamine release in the central nervous system. Early pharmacological tools for H3 receptor studies, such as thioperamide, lacked selectivity, prompting the development of clobenpropit in the late 1990s as a structurally optimized antagonist.

Clobenpropit’s molecular design features a chloro-methoxybenzyl group linked to a pyridinylmethylamine moiety, conferring high affinity (Ki = 0.1–0.3 nM) and selectivity for H3 receptors over H1 and H2 subtypes. Binding studies in guinea pig cerebral cortex membranes demonstrated its competitive antagonism, displacing radiolabeled agonists with nanomolar efficacy. This specificity solidified clobenpropit’s utility in delineating H3 receptor functions, including its role in regulating dopamine uptake in neuroblastoma cells and synaptosomes.

Table 1: Key Pharmacological Properties of Clobenpropit

Property Value/Effect Reference
H3 Receptor Affinity (Ki) 0.1–0.3 nM
Dopamine Uptake Inhibition (IC50) 490 nM (SH-SY5Y cells)
CXCR4 Inhibition Reduces monocyte-derived cytokines
Neuroprotective Efficacy 87–94% cell viability at 10 μM

Synthetic routes to clobenpropit, such as intramolecular amide cleavage using 2-nitrophenylacetyl isothiocyanate, further enabled large-scale production for preclinical studies. These advances positioned clobenpropit as a cornerstone in histamine receptor pharmacology, bridging mechanistic studies and therapeutic exploration.

Transition from Receptor Tool to Therapeutic Candidate

Clobenpropit’s therapeutic potential emerged from its unexpected interactions with non-histaminergic targets. While its H3 receptor antagonism initially drove interest in cognitive and metabolic disorders, seminal work in the 2010s revealed its capacity to inhibit C-X-C chemokine receptor type 4 (CXCR4), a key player in cancer metastasis and autoimmune inflammation. The CXCL12/CXCR4 axis, critical for cell migration and angiogenesis, became a focal point for clobenpropit’s repurposing.

In juvenile idiopathic arthritis (JIA) models, clobenpropit suppressed monocyte-derived inflammatory cytokines such as IL-6 and TNF-α by blocking CXCR4-mediated signaling. This dual H3/CXCR4 inhibition offered a unique advantage over single-target agents, modulating both neural and immune pathways. Parallel studies in neuroblastoma cells demonstrated clobenpropit’s ability to attenuate β-amyloid-induced neurotoxicity, preserving 87–94% of neuronal viability at 10 μM concentrations. Mechanistically, this involved enhanced glutamate release and NMDA receptor trafficking, suggesting cross-talk between histaminergic and glutamatergic systems.

The compound’s interaction with cytochrome P450 enzymes, particularly in adrenal mitochondria and microsomes, further underscored its broad pharmacokinetic profile. While these interactions raised initial concerns about drug metabolism, they also highlighted clobenpropit’s capacity to influence steroidogenic pathways, expanding its therapeutic scope.

Current Research Landscape and Emerging Applications

Contemporary research on clobenpropit spans oncology, immunology, and neurodegeneration. In cancer, its CXCR4 antagonism disrupts stromal interactions in tumor microenvironments, reducing metastasis in breast and pancreatic adenocarcinoma models. Preclinical data indicate synergistic effects when combined with checkpoint inhibitors, enhancing T-cell infiltration into tumors.

Autoimmune applications have advanced into phase I/II trials for rheumatoid arthritis, leveraging clobenpropit’s suppression of Th17 differentiation via ERK pathway modulation. Additionally, its neuroprotective effects are being evaluated in Alzheimer’s disease models, where it mitigates synaptic loss by upregulating BDNF expression.

Emerging chemical analogs, such as iodophenpropit, aim to refine clobenpropit’s selectivity for CXCR4 over H3 receptors, minimizing off-target effects. Computational modeling of clobenpropit’s binding to dopamine and norepinephrine transporters has also inspired novel antidepressants targeting monoamine reuptake with reduced side-effect profiles.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-18-14-6-5-11(8-13(14)15)9-16-10-12-4-2-3-7-17-12/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGCJOVQRYKFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C14H16ClN2O
  • Molecular Weight : 262.73 g/mol
  • CAS Number : 1158267-92-5

Research indicates that this compound acts primarily as an inhibitor of Protein Kinase C (PKC), particularly the PKC theta isoform. PKC is a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of PKC theta has been linked to therapeutic effects in inflammatory diseases and certain cancers .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies : this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) at micromolar concentrations .
Cell LineIC50 (µM)Effect
MCF-712.5Significant growth inhibition
LNCaP10.0Significant growth inhibition

Anti-inflammatory Effects

The compound's ability to inhibit PKC theta suggests its potential in treating inflammatory conditions such as asthma and rheumatoid arthritis. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, including TNF-alpha and IL-6, indicating a strong anti-inflammatory response .

Case Studies

  • Asthma Prophylaxis : A study involving a murine model of asthma demonstrated that treatment with this compound significantly reduced airway hyperresponsiveness and eosinophilic inflammation compared to controls. The findings suggest its utility as a therapeutic agent for asthma management .
  • Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, subjects treated with this compound showed improved joint function and decreased pain scores over 12 weeks compared to placebo groups. The reduction in disease activity was correlated with decreased serum levels of inflammatory markers .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma half-life, making it suitable for both acute and chronic treatment regimens. The compound is rapidly absorbed after administration, with peak plasma concentrations achieved within 1-2 hours .

Safety and Toxicology

Preliminary toxicity studies have shown that this compound exhibits low toxicity levels at therapeutic doses. Adverse effects reported in animal studies were minimal and reversible upon cessation of treatment. Long-term studies are ongoing to further evaluate its safety profile.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituent patterns, and applications. Below is a detailed comparison:

Structural Analogs with Pyridinylmethylamine Moieties
Compound Name Key Structural Features Substituents/Modifications Applications/Properties Reference
N-(3-Chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine Benzyl + pyridinylmethylamine 3-Cl, 4-OCH₃ on benzyl Potential ligand for metal coordination N/A
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Benzothiazole + pyridinylmethylamine Chloro on benzothiazole Unknown; likely bioactive or catalytic
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Thiazole + pyridinamine 4-OCH₃ on phenyl Bioactive (e.g., kinase inhibition)
N-(2-Pyridinylmethyl)-N-[(E)-(4-[(2-pyridinylmethyl)imino]methylphenyl)methylidene]amine Bis-bidentate ligand Two pyridinylmethyl groups Metal coordination (e.g., Zn complexes)

Key Observations :

  • Substituent Effects : The 3-Cl and 4-OCH₃ groups in the target compound enhance electron-withdrawing and electron-donating effects, respectively, compared to simpler benzyl analogs. This may improve solubility and binding specificity in coordination or biological systems .

Key Observations :

  • Steric Challenges : The target compound’s bulky benzyl substituents may require optimized reaction conditions (e.g., elevated temperatures or polar solvents) to overcome steric hindrance during alkylation .
  • Yield Optimization : highlights the need for alternative dehydrosulfurizing agents, suggesting that similar methods could be adapted for the target compound’s synthesis.

Key Observations :

  • Lipophilicity : The target compound’s LogP (~2.8) suggests moderate membrane permeability, comparable to pyrazolo-pyrimidine derivatives with anticancer activity .
  • Bioactivity Potential: Pyridinylmethylamines are frequently explored in drug discovery; the chloro and methoxy groups may confer selectivity for targets like kinases or GPCRs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related intermediate synthesis () involves substituting halogenated nitrobenzene with pyridinemethanol under alkaline conditions (e.g., NaOH/K₂CO₃), followed by reduction (e.g., Fe/HCl). Similarly, Schiff base formation and subsequent reduction (as in ) using NaBH₄ under controlled conditions (room temperature, ethanol solvent) can yield tertiary amines. Catalysts like CuBr () or bases like Cs₂CO₃ may enhance efficiency. Yield optimization requires precise stoichiometry, solvent choice (e.g., DCM or toluene), and reaction time monitoring via TLC or NMR .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ ~3.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • FTIR : Detection of amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s potential receptor-binding motifs .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potentials to identify reactive sites (e.g., pyridine nitrogen as a hydrogen bond acceptor) .
  • Molecular Docking (AutoDock/Vina) : Simulate binding poses with proteins (e.g., EGFR tyrosine kinase) using PDB structures. Focus on hydrophobic interactions with chloro/methoxy groups and π-π stacking with pyridine .
  • MD Simulations (GROMACS) : Assess binding stability over 100+ ns trajectories, analyzing RMSD and ligand-protein contact maps .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or concentration-dependent effects .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with F or adjusting methoxy position) to isolate contributing factors .
  • Assay Standardization : Control variables like solvent (DMSO concentration), cell passage number, and incubation time to minimize variability .

Q. How can the synthesis of this compound be scaled while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing side products (e.g., dimerization) .
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for reductive steps to enhance turnover number (TON) .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) or recrystallization (ethyl acetate/hexane) to achieve >95% purity .

Q. What analytical techniques quantify degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation (40°C/75% RH) monitored via:
  • LC-MS/MS : Identify hydrolytic (e.g., methoxy cleavage) or oxidative (e.g., pyridine ring oxidation) byproducts .
  • XRD : Detect crystalline form changes impacting solubility .
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze photodegradants .

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